molecular formula C12H10N2O B3327050 6-methoxy-9H-pyrido[3,4-b]indole CAS No. 30684-42-5

6-methoxy-9H-pyrido[3,4-b]indole

Cat. No.: B3327050
CAS No.: 30684-42-5
M. Wt: 198.22 g/mol
InChI Key: OIKFIPOMXWTXJJ-UHFFFAOYSA-N
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Description

6-Methoxy-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of beta-carbolines It is characterized by a pyridine ring fused to an indole structure, with a methoxy group attached at the 6th position

Mechanism of Action

Target of Action

6-Methoxy-9H-pyrido[3,4-b]indole, also known as pinoline, is a serotonin analog that selectively inhibits the activity of monoamine oxidase-A (MAO-A) . MAO-A is an enzyme that breaks down monoamine neurotransmitters, including serotonin, in the brain. By inhibiting MAO-A, pinoline increases the availability of these neurotransmitters .

Mode of Action

Pinoline interacts with its target, MAO-A, by binding to the active site of the enzyme, thereby preventing it from breaking down serotonin . This results in an increase in serotonin levels in the brain, which can have various effects, including mood elevation .

Biochemical Pathways

The primary biochemical pathway affected by pinoline is the serotonin pathway . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions. By inhibiting MAO-A, pinoline prevents the breakdown of serotonin, leading to increased levels of this neurotransmitter in the brain .

Result of Action

The increase in serotonin levels resulting from the action of pinoline can lead to various effects at the molecular and cellular level. These include enhanced mood, reduced anxiety, and improved sleep . It’s important to note that these effects can vary depending on individual factors such as genetic makeup and overall health status.

Action Environment

The action, efficacy, and stability of pinoline can be influenced by various environmental factors. These include the individual’s diet, lifestyle, and overall health status, as well as the presence of other medications or substances that may interact with pinoline. For example, certain foods and medications can also affect serotonin levels and may therefore influence the action of pinoline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-9H-pyrido[3,4-b]indole typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline structure. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitro compounds.

Major Products

Scientific Research Applications

6-Methoxy-9H-pyrido[3,4-b]indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its interactions with biological macromolecules and its role in cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and neuroprotective properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern and the resulting biological activities. Its methoxy group at the 6th position imparts distinct chemical reactivity and interaction profiles compared to other beta-carbolines .

Properties

IUPAC Name

6-methoxy-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKFIPOMXWTXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301801
Record name 6-Methoxy-9H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30684-42-5
Record name 6-Methoxy-9H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30684-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-9H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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